molecular formula C10H9F3O3 B1361773 3-Methyl-5-(trifluoromethoxy)phenylacetic acid CAS No. 1000339-57-0

3-Methyl-5-(trifluoromethoxy)phenylacetic acid

Cat. No.: B1361773
CAS No.: 1000339-57-0
M. Wt: 234.17 g/mol
InChI Key: VEEJCMLHVUBOPJ-UHFFFAOYSA-N
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Description

3-Methyl-5-(trifluoromethoxy)phenylacetic acid is an organic compound with the molecular formula C10H9F3O3 and a molecular weight of 234.17 g/mol . This compound is characterized by the presence of a trifluoromethoxy group (-OCF3) and a methyl group (-CH3) attached to a phenylacetic acid backbone. It is primarily used in research settings and has various applications in chemistry and biology.

Biochemical Analysis

Biochemical Properties

3-Methyl-5-(trifluoromethoxy)phenylacetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a building block in the synthesis of pentaamine and bis-heterocyclic libraries . The nature of these interactions often involves the formation of stable complexes that can influence the activity of the enzymes and proteins involved.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to interact with specific cellular receptors, leading to changes in gene expression and alterations in metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression and subsequent cellular responses. The compound’s ability to form stable complexes with enzymes and proteins is a key aspect of its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, it can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and the levels of metabolites within the cell. The compound’s role in these pathways is essential for understanding its overall biochemical impact .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these processes is crucial for elucidating the compound’s biochemical effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. The precise localization of the compound is essential for its role in various biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(trifluoromethoxy)phenylacetic acid can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

3-Methyl-5-(trifluoromethoxy)phenylacetic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-5-(trifluoromethoxy)phenylacetic acid is unique due to the specific positioning of the trifluoromethoxy and methyl groups, which can influence its chemical reactivity and biological activity. This unique structure can result in different binding affinities and selectivities compared to similar compounds.

Properties

IUPAC Name

2-[3-methyl-5-(trifluoromethoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-6-2-7(5-9(14)15)4-8(3-6)16-10(11,12)13/h2-4H,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEEJCMLHVUBOPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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